molecular formula C12H12ClNO3S B13219497 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride

Cat. No.: B13219497
M. Wt: 285.75 g/mol
InChI Key: FKIRCJSDGPWJHD-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and a nitrile.

    Attachment to the Benzene Ring: The oxazole ring is then attached to the benzene ring through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

    Introduction of the Sulfonyl Chloride Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonyl chloride group can react with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.

    Pathway Modulation: The compound can modulate biological pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions.

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

4-(3-propan-2-yl-1,2-oxazol-5-yl)benzenesulfonyl chloride

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)11-7-12(17-14-11)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3

InChI Key

FKIRCJSDGPWJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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